![molecular formula C14H19ClN2O B7586359 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine
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Overview
Description
4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a heterocyclic organic compound that contains a pyridine ring and an oxazine ring. It has been studied for its potential therapeutic benefits, including its ability to act as a selective serotonin reuptake inhibitor (SSRI) and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine involves its ability to act as an 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine. The compound binds to the serotonin transporter protein, which is responsible for the reuptake of serotonin in the brain. By inhibiting this protein, 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine can increase the levels of serotonin in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine are still being studied. However, it has been shown to have a high affinity for the serotonin transporter protein, which suggests that it may have a positive effect on mood and behavior. Additionally, this compound has been studied for its potential anti-inflammatory effects, which could make it a useful therapeutic agent in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine in lab experiments is its high affinity for the serotonin transporter protein. This makes it a useful tool for studying the role of serotonin in the brain and its effects on mood and behavior. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine. One area of research is the development of new and more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to explore the potential therapeutic benefits of this compound, including its use as an 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine and as an anti-inflammatory agent. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine involves the reaction of 3-chloro-4-pyridinemethanol with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid under basic conditions. The reaction proceeds through a series of steps, including cyclization, dehydration, and reduction, to yield the desired product. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
The potential applications of 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine in scientific research are numerous. One of the most promising areas of research is its use as an 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine. Studies have shown that this compound has a high affinity for the serotonin transporter protein, which is responsible for the reuptake of serotonin in the brain. By inhibiting this protein, 4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine can increase the levels of serotonin in the brain, which can have a positive effect on mood and behavior.
properties
IUPAC Name |
4-[(3-chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-9-16-6-5-11(12)10-17-7-8-18-14-4-2-1-3-13(14)17/h5-6,9,13-14H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGXUKWSOROJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)CC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
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